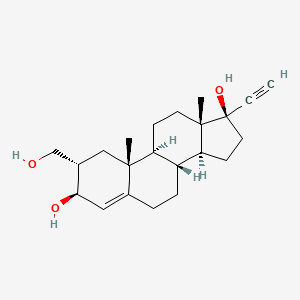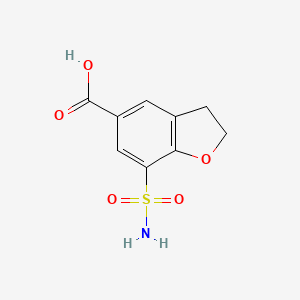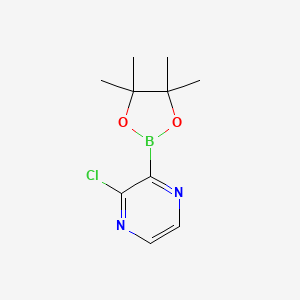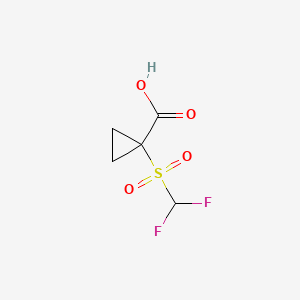
1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a cyclopropane ring, which is known for its ring strain and reactivity, combined with a difluoromethanesulfonyl group and a carboxylic acid group. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the difluoromethanesulfonyl group. One common method involves the reaction of a cyclopropane derivative with difluoromethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strain can also influence its reactivity, making it a useful tool in mechanistic studies .
Comparación Con Compuestos Similares
Similar Compounds
1-Trifluoromethylcyclopropane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group.
Cyclopropane-1-carboxylic acid: Lacks the difluoromethanesulfonyl group, making it less reactive in certain types of reactions.
Uniqueness
1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid is unique due to the presence of both the difluoromethanesulfonyl group and the cyclopropane ring. This combination imparts distinct reactivity and makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H6F2O4S |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
1-(difluoromethylsulfonyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F2O4S/c6-4(7)12(10,11)5(1-2-5)3(8)9/h4H,1-2H2,(H,8,9) |
Clave InChI |
DGLBPBKKYOFABV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)O)S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


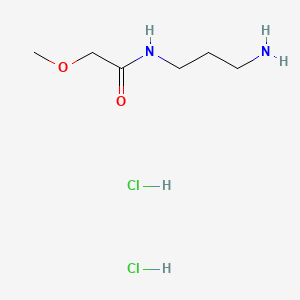
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
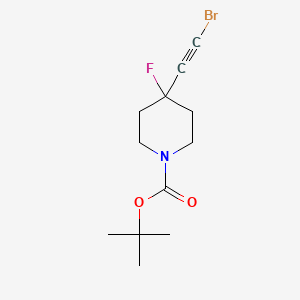

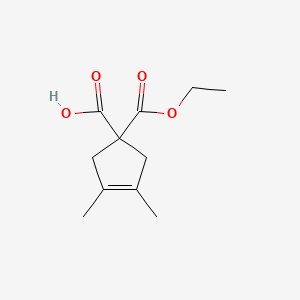
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
